molecular formula C25H21N B1329809 N-Tritylaniline CAS No. 4471-22-1

N-Tritylaniline

Cat. No. B1329809
CAS RN: 4471-22-1
M. Wt: 335.4 g/mol
InChI Key: RFGSRKHZQYWJJW-UHFFFAOYSA-N
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Description

N-Tritylaniline, also referred to as 4-Tritylaniline or p-Tritylaniline, is an organic compound with the molecular formula C25H21N . It is a white powder that is highly stable and soluble in organic solvents.


Synthesis Analysis

N-Tritylaniline can be synthesized via a modified literature procedure . It has been used in the preparation of 5-tritylisatin and 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate .


Molecular Structure Analysis

The molecular weight of N-Tritylaniline is 335.44 . Its linear formula is (C6H5)3CC6H4NH2 . The InChI key is XYHDHXBLSLSXSR-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving N-Tritylaniline are not detailed in the search results, it’s worth noting that this compound has been used in various scientific research and industrial applications.


Physical And Chemical Properties Analysis

N-Tritylaniline is a white powder. It has a melting point of 255-257 °C (lit.) . It is highly stable and soluble in organic solvents.

Scientific Research Applications

  • Organic Synthesis

    • N-Tritylaniline is used as a building block in organic synthesis .
    • It is used in the preparation of 5-tritylisatin and 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate .
    • It is also used in the synthesis of bis-4,4-[6-chloro-N-(4-tritylphenyl)-[1,3,5]triazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene, a novel fluorophore with potential application as an optical brightener .
  • Polymer Science

    • N-Tritylaniline is used for grafting onto polyurethane .
    • The effects of the grafted groups on the soft segment glass transition, tensile strength, recovery to original shape, and flexibility are studied .
  • Mass Spectrometry

    • N-Tritylaniline is used in mass spectrometry studies .
    • Its molecular weight is 335.4409 .
    • The mass spectra of this compound are available from the NIST/EPA/NIH Mass Spectral Library .
  • Preparation of Fluorophores

    • N-Tritylaniline is used in the preparation of novel fluorophores .
    • It is used to synthesize bis-4,4-[6-chloro-N-(4-tritylphenyl)-[1,3,5]triazine-2,4-diamine]-[2,2-disulfonic acid]-stilbene .
    • This fluorophore has potential applications as an optical brightener .
  • Preparation of 5-Tritylisatin

    • N-Tritylaniline is used in the preparation of 5-tritylisatin .
  • Preparation of 2,7-di-tert-butyl-9,9-dimethyl-4,5-bis(4-tritylanilinocarbonyl)-9H-xanthene methanol trisolvate monohydrate

    • N-Tritylaniline is used in the synthesis of this compound .

Safety And Hazards

When handling N-Tritylaniline, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

N-tritylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)26-24-19-11-4-12-20-24/h1-20,26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGSRKHZQYWJJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196281
Record name N-Tritylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tritylaniline

CAS RN

4471-22-1
Record name N-Tritylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004471221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Tritylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Canle L, I Demirtas, A Freire… - European Journal of …, 2004 - Wiley Online Library
… In accord with this interpretation, introduction of an ortho-nitro substituent into N-tritylaniline (1c) to give 1i causes an appreciable reduction in GB from 926.3 to 895.0 kJ·mol −1 (Table 1).…
G Chuchani, V Rodriguez-Uzcanga - Tetrahedron, 1966 - Elsevier
… An exclusive intermolecular mechanism for cross-tritylation does not appear to be indicated by cleavage and migration of the trityl group from N-tritylaniline to phenol and from …
Number of citations: 6 www.sciencedirect.com
D Lichte, N Pirkl, G Heinrich, S Dutta… - Angewandte Chemie …, 2022 - Wiley Online Library
… After achieving the required regioselectivity in the arylation of lithium anilides, we set out to develop a synthetic protocol using the coupling of N-tritylaniline with chlorobenzene as the …
Number of citations: 6 onlinelibrary.wiley.com
PE Verkade, H van der Goot… - Recueil des Travaux …, 1964 - Wiley Online Library
… An elegant argument in favour of this statement is formed by the following: when N-tritylaniline is heated for a short time with a mixture of concentrated hydrochloric acid and glacial …
Number of citations: 1 onlinelibrary.wiley.com
M Canle, W Clegg, I Demirtas, MRJ Elsegood… - Journal of the …, 2000 - pubs.rsc.org
… N-Tritylaniline (1g i).. A solution of trityl chloride (150 mg, 0.54 mmol) in dry pyridine (1 cm 3 ) was added to a solution of aniline (0.048 cm 3 , 0.050 g, 0.54 mmol) in the same solvent (3 …
Number of citations: 23 pubs.rsc.org
M Mesgar, O Daugulis - Organic letters, 2016 - ACS Publications
… 1-Bromo-3-methoxy-2-(dimethylsilyl)benzene reacts with 4-methoxy-N-tritylaniline to afford an excellent yield of the product (entry 1). Aryne precursors possessing electron-withdrawing …
Number of citations: 45 pubs.acs.org
CA MacKenzie, G Chuchani - The Journal of Organic Chemistry, 1955 - ACS Publications
Triphenylchloromethane has been employed, to a limited extent, as a reagent for the introduction of the triphenylmethyl group into aromatic compounds. When the benzene ring is …
Number of citations: 27 pubs.acs.org
MG Siskos, AK Zarkadis, S Steenken… - The Journal of …, 1998 - ACS Publications
… On 248-nm laser photolyses in deoxygenated and oxygenated acetonitrile solution (OD 248 ≅ 1.0/cm), N-tritylaniline 1a undergoes at room temperature very efficient homolysis (Φ = …
Number of citations: 35 pubs.acs.org
C Behloul, D Guijarro, M Yus - Synthesis, 2004 - thieme-connect.com
The reaction of aliphatic and aromatic secondary and tertiary N-tritylamines 1 with lithium powder and a catalytic amount of naphthalene led to reductive detritylation, affording the …
Number of citations: 24 www.thieme-connect.com
KD Berlin, RD Shupe - Organic Mass Spectrometry, 1969 - Wiley Online Library
… Z9 mp 91"; tritylcyclohexylamine, mp 1243 to 5 9 , lit.30 mp 126 to 7'; N-tritylaniline, mp 149 to 50", lit.31 mp 150 to 1"; and tritylethylamine, mp 78 to 9", lk3* mp 75 to 7". Preparation of …
Number of citations: 26 onlinelibrary.wiley.com

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